3-Phenyl-1-(o-tolyl)prop-2-yn-1-one

説明

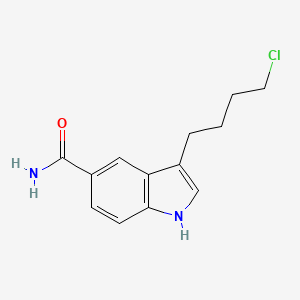

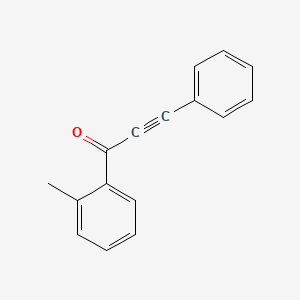

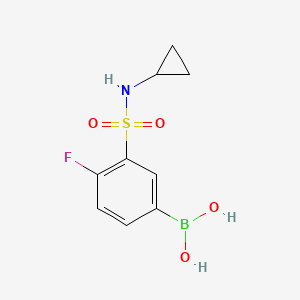

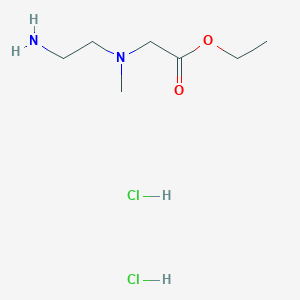

“3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” is a chemical compound with the molecular formula C16H12O . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” involves a mixture of ethynylbenzene, a second compound, and t-BuOK in DMSO. This mixture is stirred at room temperature for 5 minutes in a pressure vessel, then moved to a 100°C oil bath for 2 hours. The resulting mixture is dropped into water and extracted with EtOAc three times .Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” can be viewed using Java or Javascript . The molecular weight of the compound is 220.27 .Chemical Reactions Analysis

“3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” is involved in various chemical reactions. For instance, it is used in the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit .科学的研究の応用

Conformational Analysis

The conformational analysis of related compounds, such as 1-p-tolyl-2-phenyl-1-propanone, provides insights into the preferred rotamers and structural stabilities of these molecules. Studies utilizing NMR spectroscopy and computer-simulated lanthanoid-induced shifts indicate preferences in conformational equilibria, which can be critical in understanding the chemical behavior and potential applications of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Kunieda et al., 1983).

Crystallography and Structure

Crystallographic studies, such as those on 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one, help in determining the precise molecular structure and interactions within the crystal lattice. These studies reveal information about molecular planarity and the role of hydrogen interactions in stabilizing the structure, which can be extrapolated to understand the structural characteristics of similar compounds (Khajuria et al., 2017).

Enzymatic Applications

The enzyme-catalyzed reactions of compounds like 3-Chloro-1-phenyl-1-propanol demonstrate the potential for using similar compounds in asymmetric synthesis, particularly in the production of chiral intermediates for pharmaceuticals. The detailed study of enzymatic pathways and conditions, as well as structural analysis through homology and docking models, provide valuable insights for applying similar methodologies to 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Choi et al., 2010).

Synthetic Applications

Studies on the synthesis of related compounds, such as various 3-phenyl-1-substituted prop-2-yn-1-ols, explore their efficacy against fungal plant pathogens, revealing the potential pharmaceutical and agricultural applications of these compounds. The synthetic methodologies and biological activity assays provide a framework for exploring the synthesis and application of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one in similar contexts (Arnoldi et al., 1982).

Scintillation Properties

The study of scintillation properties of compounds like 3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one provides insights into the potential use of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one in gamma spectroscopy and other radiation measurement techniques. Understanding the influence of solvents on scintillation efficiency can guide the development of novel organic scintillators (Salehi & Mehmandoost-Khajeh-Dad, 2012).

Photochemical Studies

The chemically induced dynamic nuclear polarization study of photoinitiated interactions between acetylenic ketones and electron and hydrogen donors showcases the potential photochemical applications of similar compounds. Understanding the mechanisms of photoreduction and photodecomposition provides valuable insights into the photochemical properties of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Maryasova etal., 1991)

Safety and Hazards

特性

IUPAC Name |

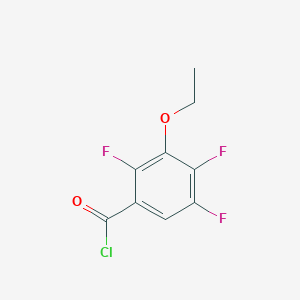

1-(2-methylphenyl)-3-phenylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKLTSOPZKKMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-(o-tolyl)prop-2-yn-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1,3,4]Triazol-1-yl-benzaldehyde](/img/structure/B3323762.png)

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)